Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
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Overview
Description
Cycloalkanes like the one in your compound are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Chemical Reactions Analysis
The chemical reactions of your compound would depend on its specific structure and functional groups. Generally, cycloalkanes can undergo substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. Generally, cycloalkanes are nonpolar and have low reactivity .Scientific Research Applications
Synthesis and Characterization
A series of compounds including benzimidazole-tethered oxazepine hybrids were synthesized, demonstrating the potential of similar structures for the creation of new chemical entities. These compounds were characterized using spectroscopic, X-ray diffraction, and Density Functional Theory (DFT) studies to understand their molecular structure and reactivity. The investigation into Nonlinear Optical (NLO) properties suggests potential applications in materials science (Almansour et al., 2016).
Pharmacological Potential
Research into derivatives of similar structures has shown that some compounds exhibit significant inhibitory effects on neurotransmitter uptake, indicating potential pharmacological applications. For example, certain derivatives have been identified as strong DA and NE uptake inhibitors, highlighting their relevance in neurological research and drug development (Mondeshka et al., 1990).
Material Science and Electronics
The synthesis of compounds with specific structural features, such as sterically congested phosphite ligands, has been explored. These studies include observations of unprecedented coupling in NMR spectra, providing insights into the molecular interactions and properties critical for the development of electronic materials and devices (Pastor et al., 1993).
Novel Synthetic Methodologies
Research has also focused on developing novel synthetic approaches for the construction of complex structures. For instance, new methods for the synthesis of 11-substituted dibenzo[b,f][1,4]oxazepines have been reported. These methodologies involve key transformations, including the generation of carbamate intermediates and microwave-induced transformations, offering new avenues for chemical synthesis and drug development (Zaware & Ohlmeyer, 2014).
Agricultural Applications
In the context of agriculture, the encapsulation of fungicides in nanoparticle systems has been investigated. This approach aims to modify the release profiles of bioactive compounds, reducing environmental toxicity and improving efficacy against fungal diseases in plants. Such research underscores the potential of carbamate derivatives in enhancing agricultural practices and pest management (Campos et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
phenyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-12-23-17-13-15(22-20(25)27-16-8-6-5-7-9-16)10-11-18(17)26-14-21(2,3)19(23)24/h4-11,13H,1,12,14H2,2-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHQBUZQKSJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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